molecular formula C8H9BrO B1266410 1-(2-Bromophenyl)ethanol CAS No. 5411-56-3

1-(2-Bromophenyl)ethanol

Cat. No.: B1266410
CAS No.: 5411-56-3
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenethyl alcohol, characterized by the presence of a bromine atom attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-(2-Bromophenyl)ethanol is a phenethyl alcohol derivative

Mode of Action

It is used in the preparation of novel p-chirogenic phosphines with a sulfur-chelating arm . This suggests that the compound may interact with its targets through the formation of chiral phosphines, which can influence the stereochemistry of subsequent reactions.

Biochemical Pathways

It is used as an end capping reagent during the synthesis of rod-coil block copolymers . This suggests that the compound may play a role in polymer synthesis pathways.

Result of Action

It has been used as a test compound in the study to evaluate the potential aedes aegypti repellent chemotype . This suggests that the compound may have some effect on the olfactory receptors of these mosquitoes, potentially influencing their behavior.

Biochemical Analysis

Biochemical Properties

1-(2-Bromophenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of novel phosphines with sulfur-chelating arms. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an end-capping reagent during the synthesis of rod-coil block copolymers . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can influence the reactivity and stability of the resulting compounds.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies to evaluate its potential as a repellent chemotype against Aedes aegypti . The compound’s impact on cellular function includes modulation of signaling pathways that are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are essential for understanding the compound’s mechanism of action in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism . The compound’s metabolism can lead to the production of metabolites that influence metabolic flux and metabolite levels in cells. These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biochemical activity . Understanding these transport mechanisms is crucial for predicting the compound’s effects in various biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

1-(2-Bromophenyl)ethanol can be synthesized through several methods. One common synthetic route involves the bromination of phenethyl alcohol using bromine or a brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2-bromophenyl)acetaldehyde or 1-(2-bromophenyl)acetic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield 1-(2-bromophenyl)ethane.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-(2-bromophenyl)acetic acid.

Scientific Research Applications

1-(2-Bromophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various brominated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

1-(2-Bromophenyl)ethanol can be compared with other similar compounds, such as:

    2-Bromophenethyl alcohol: This compound has a similar structure but with a different position of the bromine atom on the benzene ring.

    1-(2-Chlorophenyl)ethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.

    1-(2-Fluorophenyl)ethanol: The presence of a fluorine atom can significantly alter the reactivity and properties of the compound.

Properties

IUPAC Name

1-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZSFZSPIUINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313058
Record name 1-(2-Bromophenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-56-3
Record name 1-(2-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5411-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-alpha-methylbenzyl alcohol
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Record name 5411-56-3
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Record name 1-(2-Bromophenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-α-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2-bromophenyl)ethanone (5 g, 25.1 mmol) in methanol (50 mL) was added sodium borohydride (1.43 g, 37.7 mmol) at room temperature and the mixture was stirred for 24 h at the same temperature. The reaction mixture was quenched by the addition of water, and concentrated to give a colorless residue. The crude material was partitioned between diethyl ether and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/ethyl acetate (5/1) to afford 5.4 g (quant.) of the title compound as a colorless oil:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An enzyme (Amano CES, tradename of a lipase made by Amano Seiyaku Company) (10 g), ±-1-(2-bromophenyl)ethanol (7.0 g, 35 mmol) and tributyrin (15.9 g, 52.5 mmol) were placed in a three-necked flask, followed by agitating these materials at 35° C. for 15 days, stopping the reaction, thereafter filtering off the enzyme, concentrating the filtrate and subjecting the concentrate to silica gel chromatography to isolate the respective objective products. As a result, (S)-1-(2-bromophenyl)ethanol ([α]D23.5° C. : -26.3° (C 3.72, CHCl3)) (2.6g) and R-1-(2-bromophenyl)-1'-butanoyloxyethane (25 g) were obtained, followed by hydrolyzing the latter compound to obtain R-1-(2-bromophenyl)ethanol ([α]D23.5° : 30 33.5° (C 3.52, CHCl3)) (1.7 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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